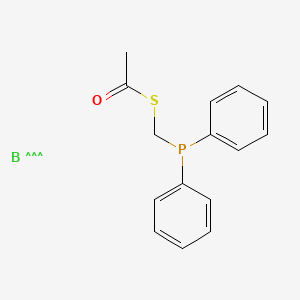

Acetylthiomethyl-diphenylphosphine borane complex

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

CID 11266195 refers to Acetylthiomethyl-diphenylphosphine borane complex, a chemical compound listed on the PubChem database []. While there is currently no scientific research published specifically on applications of CID 11266195 itself, its structure suggests potential use in organic synthesis, particularly in click chemistry reactions.

Acetylthiomethyl-diphenylphosphine borane complex is a chemical compound characterized by its unique structure and functionality. With the chemical formula C₁₅H₁₈BOPS, it has a molecular weight of 288.15 g/mol. This compound is primarily recognized as a traceless Staudinger ligation reagent, which is a significant aspect of its utility in organic synthesis. The inclusion of a borane protecting group enhances the stability of the phosphine component against oxidation, making it particularly valuable in various

- Staudinger Ligation Reaction: This reaction involves the conversion of azides to amines using phosphines, where the acetylthiomethyl-diphenylphosphine borane complex serves as a phosphine source. The traceless nature of this reagent allows for straightforward purification of the products without residual protecting groups .

- Reduction Reactions: The borane group can also facilitate reduction processes in organic synthesis, providing an effective means to generate alcohols from carbonyl compounds .

These reactions underscore the compound's versatility and significance in synthetic organic chemistry.

The synthesis of acetylthiomethyl-diphenylphosphine borane complex typically involves:

- Formation of Phosphine: The initial step often includes the reaction of diphenylphosphine with acetylthiomethyl chloride.

- Borane Complexation: Subsequently, the resulting phosphine is treated with borane (BH₃) to form the stable borane complex.

- Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.

These methods highlight the compound's accessibility for research and industrial applications .

Acetylthiomethyl-diphenylphosphine borane complex finds various applications in:

- Organic Synthesis: Its primary application lies in facilitating Staudinger ligation reactions for creating amines from azides, crucial for synthesizing pharmaceuticals and other biologically active compounds.

- Material Science: The compound may also be explored in polymer chemistry for modifying polymer surfaces or creating new materials with specific properties .

- Chemical Biology: Due to its reactivity, it can be employed in labeling biomolecules for tracking and studying biological processes .

Interaction studies involving acetylthiomethyl-diphenylphosphine borane complex primarily focus on its reactivity with azides and other electrophiles. These studies aim to understand how effectively it can facilitate conversions in various substrates, providing insights into its efficiency as a reagent. Additionally, understanding its interactions with biological systems could pave the way for novel applications in drug development and bioconjugation strategies .

Several compounds exhibit similarities to acetylthiomethyl-diphenylphosphine borane complex, particularly in their roles as ligation reagents or phosphine derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine | Phosphine | Commonly used but lacks traceless properties |

| Acetylphenylphosphine | Phosphine | Less stable than acetylthiomethyl-diphenylphosphine |

| Diphenylphosphinothioic acid | Thioester derivative | Different functional group impacting reactivity |

| Phosphine oxide | Oxide derivative | More oxidized form; less reactive than phosphines |

Acetylthiomethyl-diphenylphosphine borane complex stands out due to its traceless nature and stability afforded by the borane group, making it particularly advantageous for synthetic applications where purification is critical . Its ability to function effectively in Staudinger ligations while remaining stable under various conditions further enhances its appeal compared to similar compounds.

The acetylthiomethyl-diphenylphosphine borane complex (CAS 446822-71-5) has the molecular formula C₁₅H₁₈BOPS, comprising a borane-stabilized phosphine core. Its structure includes a diphenylphosphine moiety (PPh₂) coordinated to a borane (BH₃) group via a σ-donor bond, with an acetylthiomethyl substituent (-SCH₂COCH₃) attached to the phosphorus center. This configuration provides a stable, air-resistant form of the phosphine, critical for its synthetic applications.

Key bonding features include:

- P-B bond: A Lewis acid-base interaction where the phosphorus donates electron density to the boron’s empty p-orbital.

- P-S bond: A sulfur-phosphorus single bond, contributing to the molecule’s stability.

- Acetylthiomethyl group: Enhances solubility and modulates electronic properties of the phosphine.

| Bond Type | Length (Å) | Key Interaction |

|---|---|---|

| P–B | ~1.90–1.96 | σ-Donation from P to BH₃ |

| P–S | ~2.10 | Single bond, stabilized by sulfur’s electronegativity |

| S–C | ~1.75 | Thioether linkage |

Borane-Phosphine Coordination Chemistry

The borane group serves as a stabilizing agent, preventing oxidation of the phosphine. This coordination is governed by:

- Electronic effects: Electron-donating substituents on the phosphine (e.g., diphenyl groups) weaken the P–B bond, while electron-withdrawing groups (e.g., acetylthiomethyl) strengthen it.

- Steric factors: Bulky substituents may impede borane coordination, though the diphenyl groups in this complex strike a balance between electronic and steric demands.

The P–B bond length (1.90–1.96 Å) aligns with typical values for phosphine-borane adducts, where σ-donation dominates over π-backbonding.

Comparative Structural Features with Related Phosphine-Borane Complexes

The acetylthiomethyl group introduces electronic asymmetry, slightly elongating the P–B bond compared to symmetrical triarylphosphine-boranes.

Stepwise Synthesis Pathways from Precursor Compounds

The synthetic approach begins with the preparation of diphenylphosphine as a fundamental precursor. Diphenylphosphine can be synthesized through the reduction of triphenylphosphine to lithium diphenylphosphide, followed by protonation [3]. The reaction sequence proceeds as follows: triphenylphosphine reacts with two equivalents of lithium to form lithium diphenylphosphide and lithium phenide, which upon treatment with water yields diphenylphosphine and lithium hydroxide [3].

The incorporation of the acetylthiomethyl moiety represents a critical synthetic step in the formation of the target complex. This modification introduces both acetyl and thiomethyl functional groups, creating a distinctive molecular architecture that enables traceless Staudinger ligation chemistry [1]. The synthesis typically involves nucleophilic substitution reactions where thioacetate serves as a nucleophile to introduce the acetylthiomethyl group [4].

Following the formation of the acetylthiomethyl-diphenylphosphine precursor, borane protection is achieved through complexation with borane-dimethyl sulfide complex or borane-tetrahydrofuran complex [5]. The reaction proceeds through Lewis acid-Lewis base coordination, where the phosphine acts as an electron donor and borane functions as an electron acceptor [6]. This complexation step is crucial for stabilizing the phosphine against oxidation and facilitating subsequent synthetic manipulations [1] [2].

Borane Protection Strategies in Phosphine Functionalization

Borane protection represents a fundamental strategy in phosphine chemistry, providing stabilization against oxidation while maintaining synthetic accessibility [5] [7] [8]. The borane protecting group serves multiple functions in the context of acetylthiomethyl-diphenylphosphine chemistry, including prevention of phosphine oxidation, facilitation of purification procedures, and enabling controlled deprotection under specific conditions [1] [2].

The mechanism of borane protection involves the formation of a dative bond between the phosphine lone pair and the vacant orbital of borane [6]. This coordination significantly reduces the nucleophilicity of phosphorus, thereby preventing unwanted side reactions such as oxidation to phosphine oxide [5]. The resulting phosphine-borane adduct exhibits enhanced air stability compared to the parent phosphine, allowing for handling under less stringent atmospheric conditions [9].

Several borane sources can be employed for phosphine protection, including borane-dimethyl sulfide complex, borane-tetrahydrofuran complex, and sodium borohydride-based systems [10] [5]. The choice of borane source depends on reaction conditions, substrate compatibility, and desired reaction outcomes [10]. For acetylthiomethyl-diphenylphosphine borane complex synthesis, borane-dimethyl sulfide complex is commonly utilized due to its stability and ease of handling [1].

Deprotection strategies for phosphine-borane complexes involve displacement of the borane group through treatment with suitable nucleophiles [11] [7]. Common deprotection methods include treatment with tertiary amines such as diazabicyclo[2.2.2]octane or trimethylphosphine [7] [8]. The deprotection mechanism proceeds through nucleophilic attack on boron, leading to the formation of a new amine-borane or phosphine-borane complex and liberation of the target phosphine [7].

The borane protection strategy enables the synthesis of complex phosphine derivatives that would otherwise be challenging to prepare due to oxidation sensitivity [5]. In the case of acetylthiomethyl-diphenylphosphine borane complex, the borane group allows for the introduction of the acetylthiomethyl functionality while maintaining phosphine integrity throughout the synthetic sequence [1] [2].

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for acetylthiomethyl-diphenylphosphine borane complex through multiple nuclei analysis [12] [13] [14]. ³¹P nuclear magnetic resonance spectroscopy serves as the primary analytical tool for phosphorus-containing compounds, offering insights into the electronic environment and coordination state of the phosphorus center [13] [15]. The phosphine-borane complex typically exhibits characteristic downfield shifts compared to the parent phosphine due to the electron-withdrawing effect of the coordinated borane group [13].

¹¹B nuclear magnetic resonance spectroscopy complements ³¹P analysis by providing information about the boron coordination environment [15] [16]. Phosphine-borane complexes characteristically display quartet signals in the ¹¹B nuclear magnetic resonance spectrum due to coupling with three equivalent boron-hydrogen bonds [15]. The chemical shift typically appears around -1 to -20 parts per million, depending on the electronic properties of the phosphine ligand [15] [16].

¹H nuclear magnetic resonance spectroscopy reveals the organic framework of the molecule, including the diphenyl groups, acetyl moiety, and thiomethyl linkage [14] [15]. The borane hydrogen atoms typically appear as a broad multiplet in the upfield region around 0.5 to 2.0 parts per million [14] [16]. The acetyl group protons provide a characteristic singlet around 2.0 to 2.5 parts per million, while the thiomethyl protons appear as a distinctive singlet around 2.5 to 3.0 parts per million [14].

Infrared spectroscopy offers complementary structural information through vibrational analysis [17] [18]. Phosphine-borane complexes exhibit characteristic boron-hydrogen stretching vibrations in the 2300 to 2400 wavenumber region [17] [18]. The phosphorus-boron stretch typically appears around 1100 to 1200 wavenumbers, while carbonyl stretching from the acetyl group occurs around 1700 to 1750 wavenumbers [17] [18]. The aromatic carbon-hydrogen stretches from the diphenyl groups appear in the 3000 to 3100 wavenumber region [17].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for acetylthiomethyl-diphenylphosphine borane complex [19] [20]. Electrospray ionization mass spectrometry typically generates molecular ion peaks corresponding to loss of hydrogen atoms, yielding species such as [M-H]⁺, [2M-H]⁺, [2M-3H]⁺, [2M-5H]⁺, or [2M-6H]²⁺ [19]. The fragmentation patterns often involve loss of the borane group, acetyl moiety, or thiomethyl fragment, providing structural confirmation through characteristic mass losses [19].

Thermal Stability and Phase Transition Behavior

The thermal stability of acetylthiomethyl-diphenylphosphine borane complex represents a critical parameter for synthetic applications and storage considerations [16] [9] [21]. Diphenylphosphine borane complex, a structurally related compound, exhibits a melting point range of 47-50°C and a boiling point of 148-150°C at 10 millimeters of mercury pressure [9]. These thermal properties provide baseline expectations for the acetylthiomethyl derivative, although the additional functional groups may influence thermal behavior [9].

Thermogravimetric analysis of phosphine-borane complexes reveals characteristic decomposition patterns involving initial loss of borane groups followed by degradation of organic components [16] [21]. The temperature at which five percent mass loss occurs serves as a standard thermal stability metric, with typical values ranging from 140 to 250°C depending on the specific phosphine structure [16]. Longer alkyl chains and bulkier substituents generally confer enhanced thermal stability [16].

Phase transition behavior in phosphine-borane complexes involves consideration of crystalline polymorphism and conformational changes [22] [23]. Secondary phosphines have been observed to exhibit polymorphism, forming different crystal structures depending on crystallization conditions [22]. The conformational flexibility of the acetylthiomethyl side chain may contribute to multiple crystalline forms with distinct thermal properties [22].

Differential scanning calorimetry provides detailed thermal transition information, including melting points, crystallization temperatures, and glass transition temperatures [24] [25]. Phosphine-borane polymers have demonstrated glass transition temperatures as low as -70°C, indicating significant molecular flexibility [21]. The presence of the acetylthiomethyl group may influence intermolecular interactions and consequently affect phase transition temperatures [24].

The acetylthiomethyl-diphenylphosphine borane complex exemplifies the critical role of borane protecting groups in stabilizing phosphine reagents for Staudinger ligation applications. The borane moiety forms a dative bond with the phosphorus center through σ-donation from the phosphine lone pair to the empty p-orbital of borane [1] [2]. This interaction creates a stable Lewis acid-base adduct with a typical phosphorus-boron bond length of 1.87-1.92 Å and bond energy of 80-100 kilojoules per mole [3] [4] [5].

The stabilization mechanism involves several key electronic effects. The primary bonding interaction is σ-donation from phosphorus to borane, with minimal π-back-bonding contribution due to the vacant d-orbitals on phosphorus [2] [6]. Computational studies reveal that triarylphosphine boranes exhibit a special stabilization factor of approximately 3.8 ± 1.3 kilocalories per mole compared to trialkyl analogues, attributed to enhanced back-π-bonding between the borane group and vacant d-orbitals on phosphorus [2]. This stabilization is absent in triphenylphosphine boron trifluoride adducts, indicating that the effect is specific to borane complexes rather than general conjugation effects [2].

The tetrahedral geometry around the phosphorus center in the borane complex provides steric protection against oxidation while maintaining the nucleophilic character necessary for subsequent reactions [1] [7] [4]. The borane group effectively prevents phosphine oxide formation under aerobic conditions, allowing for convenient handling and storage at 2-8°C [1] [7] [8]. Deprotection occurs readily under mild basic or acidic conditions with an activation barrier of approximately 106 ± 8 kilojoules per mole, yielding the active phosphine through tertiary amine-mediated borane transfer [9] [10] [11].

Azide-Phosphine Cycloaddition Dynamics

The mechanistic pathway for azide-phosphine cycloaddition in Staudinger ligation applications involves a well-defined sequence of elementary steps. The initial nucleophilic attack by the phosphine on the terminal nitrogen of the azide represents the rate-determining step for aliphatic azides, proceeding with a second-order rate constant of 7.7 × 10⁻³ M⁻¹s⁻¹ [12] [13]. This step involves formation of a linear phosphazide intermediate through a polar transition state that is stabilized by electron-donating substituents on the phosphine [14] [15] [16].

The phosphazide intermediate undergoes rapid intramolecular rearrangement via a four-membered ring transition state, resulting in nitrogen elimination and formation of an iminophosphorane species [17] [18] [19]. This step is highly exothermic and proceeds with minimal activation barrier due to the thermodynamic driving force provided by nitrogen gas evolution [20] [19]. The iminophosphorane intermediate exhibits characteristic phosphorus-nitrogen double bond character with significant ylide resonance stabilization [18] [19].

Electronic effects play a crucial role in determining reaction rates and selectivity. Electron-rich phosphines accelerate the initial nucleophilic attack through enhanced nucleophilicity, while electron-deficient azides exhibit increased electrophilicity toward phosphine attack [14] [21] [22]. Hammett analysis reveals a negative ρ value of -0.38 for substituents on the phosphine, consistent with positive charge development in the transition state [16]. For aryl azides, resonance stabilization of the iminophosphorane intermediate can alter the rate-determining step, making subsequent intramolecular cyclization rate-limiting rather than initial phosphazide formation [21] [16].

The cycloaddition dynamics are further influenced by steric factors, particularly for bulky substituents on either the phosphine or azide components. Steric hindrance can reduce reaction rates and alter product distributions, favoring hydrolysis pathways over desired ligation products [14] [21]. Temperature effects follow typical Arrhenius behavior, with rate enhancements observed at elevated temperatures while maintaining chemoselectivity [16] [23].

Traceless Elimination Pathways for Native Amide Bond Formation

The traceless elimination mechanism in Staudinger ligation proceeds through a series of well-characterized intermediates that ultimately yield native amide bonds without incorporating residual phosphorus atoms. Following iminophosphorane formation, the critical step involves intramolecular nucleophilic attack by the imine nitrogen on the adjacent thioester carbonyl carbon [12] [13]. This S→N acyl transfer occurs through a tetrahedral intermediate, forming an amidophosphonium salt with elimination of the thiolate leaving group [12] [13].

Mechanistic studies using ¹⁸O-labeled water demonstrate that the reaction proceeds via amidophosphonium salt formation rather than an alternative aza-Wittig pathway [12] [13]. The amidophosphonium salt intermediate exhibits a characteristic ³¹P nuclear magnetic resonance chemical shift around 45 parts per million and represents the penultimate species before final hydrolysis [12]. The phosphorus-nitrogen bond in this intermediate is particularly susceptible to nucleophilic attack by water molecules due to the positive charge on phosphorus [12] [13].

Hydrolysis of the amidophosphonium salt occurs through nucleophilic attack by water at the phosphorus center, forming a pentacoordinate phosphorane intermediate [12] [24]. X-ray crystallographic analysis reveals that this intermediate adopts a trigonal bipyramidal geometry with the three phenyl substituents occupying equatorial positions and the more electronegative substituents in axial positions [16]. The phosphorane subsequently undergoes P-N bond cleavage to yield the desired amide product and triphenylphosphine oxide [12] [13].

The elimination pathway is truly traceless, with the phosphine oxide byproduct being the only residue from the original phosphine reagent [24]. Isotope labeling experiments confirm that the oxygen atom in the phosphine oxide derives from water rather than the original substrate, supporting the proposed hydrolysis mechanism [16]. The native amide bond formation occurs with high fidelity, yielding products indistinguishable from those formed by conventional amide coupling reactions [12] [13].

Solvent and pH Effects on Reaction Kinetics

Solvent effects significantly influence Staudinger ligation kinetics through multiple mechanisms including transition state stabilization, hydrogen bonding interactions, and electrostatic effects. Reactions proceed more rapidly in polar, protic solvents compared to nonpolar or aprotic media [16]. The dielectric constant of the solvent correlates positively with reaction rate, with dimethyl sulfoxide (ε = 46.7) providing the highest rates, followed by acetonitrile (ε = 37.5) and tetrahydrofuran (ε = 7.6) [16].

Protic solvents exhibit enhanced rate acceleration beyond what would be predicted based solely on dielectric constant effects. Methanol shows significantly higher rate constants than acetonitrile despite similar dielectric constants, indicating specific hydrogen bonding interactions with the polar transition state [16]. Water concentration effects are particularly pronounced, with optimal performance observed at 2.8-5.6 M water concentrations across different organic solvents [16]. Higher water concentrations facilitate the final hydrolysis step while maintaining adequate substrate solubility [16].

pH effects on reaction kinetics depend primarily on the electronic properties of the phosphine reagent and the nature of the azide substrate. Basic conditions enhance reaction rates by increasing the nucleophilicity of hydroxide ion for the final hydrolysis step [25] [26]. This effect is particularly pronounced for electron-rich phosphines where the amidophosphonium salt intermediate is stabilized against hydrolysis [25]. Conversely, acidic conditions can facilitate protonation of the iminophosphorane intermediate, increasing its electrophilicity and promoting hydrolysis [25] [26].

The pH dependence also varies with substituent effects on the phosphine. Electron-withdrawing substituents create more electrophilic phosphorus centers that are more susceptible to nucleophilic attack under basic conditions [25]. Electron-donating substituents require more forcing conditions or acidic pH to achieve comparable reaction rates [25]. Temperature effects follow expected Arrhenius behavior, with rate enhancements observed at elevated temperatures while maintaining chemoselectivity and product yields [16] [23].